2-Bromo-5-phenoxypyrazine
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Overview
Description
2-Bromo-5-phenoxypyrazine is a heterocyclic organic compound with the molecular formula C10H7BrN2O. It is a derivative of pyrazine, substituted with a bromine atom at the second position and a phenoxy group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-phenoxypyrazine typically involves the bromination of 5-phenoxypyrazine. One common method is the reaction of 5-phenoxypyrazine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-phenoxypyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form phenol derivatives, while the pyrazine ring can be reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) in solvents like ethanol or toluene.
Major Products:
Substitution Products: Amino, thio, or alkoxy derivatives of 5-phenoxypyrazine.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
2-Bromo-5-phenoxypyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological pathways and targets.
Mechanism of Action
The mechanism of action of 2-Bromo-5-phenoxypyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and phenoxy group can influence the compound’s binding affinity and specificity towards these targets. The pyrazine ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
2-Bromo-5-chloropyrazine: Similar in structure but with a chlorine atom instead of a phenoxy group.
2-Bromo-5-methylpyrazine: Contains a methyl group at the fifth position instead of a phenoxy group.
2-Bromo-5-nitropyrazine: Features a nitro group at the fifth position, which significantly alters its reactivity and applications.
Uniqueness: 2-Bromo-5-phenoxypyrazine is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
2-bromo-5-phenoxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-6-13-10(7-12-9)14-8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZCCTWVBMVYJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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